molecular formula C5H5F3N2O B1448709 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine CAS No. 1337880-26-8

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Cat. No.: B1448709
CAS No.: 1337880-26-8
M. Wt: 166.1 g/mol
InChI Key: MMYZTYXFAFJXAV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine is a heterocyclic compound that contains a trifluoromethyl group attached to an oxazine ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate amine with a trifluoromethyl ketone under acidic conditions to form the oxazine ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized oxazines .

Scientific Research Applications

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)pyrrolidine
  • 4-(Trifluoromethyl)aniline

Uniqueness

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine is unique due to the presence of both the oxazine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that may only contain one of these functional groups .

Properties

IUPAC Name

4-(trifluoromethyl)-2H-1,3-oxazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-11-4(9)10-3/h1-2,4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYZTYXFAFJXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(N=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine
Reactant of Route 2
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine
Reactant of Route 3
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine
Reactant of Route 4
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine
Reactant of Route 5
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine
Reactant of Route 6
4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

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